Piperidin-2-yl(tetrahydro-2H-pyran-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

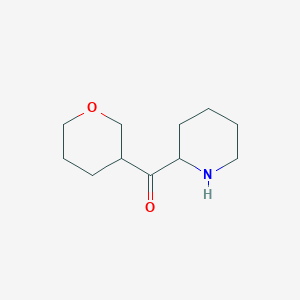

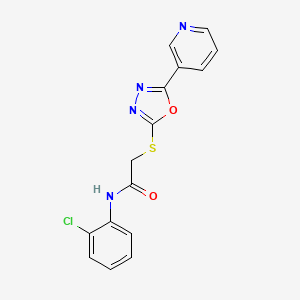

2-(Tetrahidro-2H-piran-3-il)-1-piperidinona es un compuesto que presenta un anillo de piperidina y un anillo de tetrahidro-pirano conectados a través de un grupo methanona

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-(Tetrahidro-2H-piran-3-il)-1-piperidinona típicamente implica la formación de los anillos de piperidina y tetrahidro-pirano seguidos de su conexión a través de un grupo methanona. Un método común implica la ciclización de precursores apropiados en condiciones controladas. Por ejemplo, el anillo de piperidina se puede sintetizar a través de reacciones de hidrogenación o ciclización, mientras que el anillo de tetrahidro-pirano se puede formar a través de reacciones de cicloadición o anulación .

Métodos de producción industrial: La producción industrial de este compuesto puede involucrar procesos de síntesis de múltiples pasos que se optimizan para obtener rendimiento y pureza. Estos procesos a menudo incluyen el uso de catalizadores y condiciones de reacción específicas para garantizar una producción eficiente. Los métodos exactos pueden variar según la escala y la aplicación deseadas del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-(Tetrahidro-2H-piran-3-il)-1-piperidinona puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.

Reducción: Esta reacción puede reducir dobles enlaces u otros grupos funcionales.

Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los reactivos comunes incluyen gas hidrógeno (H2) con un catalizador de paladio (Pd/C).

Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, alcoholes).

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos .

Aplicaciones Científicas De Investigación

2-(Tetrahidro-2H-piran-3-il)-1-piperidinona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se puede utilizar en el estudio de vías e interacciones biológicas.

Industria: Se puede utilizar en la producción de diversos productos y materiales químicos.

Mecanismo De Acción

El mecanismo de acción de 2-(Tetrahidro-2H-piran-3-il)-1-piperidinona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, alterando su actividad y provocando diversos efectos biológicos. El mecanismo exacto puede variar según la aplicación y el contexto específicos .

Compuestos similares:

- 4-(Tetrahidro-2H-piran-4-il)-1-piperidinona

- Clorhidrato de 3-(tetrahidro-2H-piran-4-il)metiltetrahidro-2H-piran-4-carboxilato

- (4-((3R,4R)-3-metoxitetrahidro-piran-4-ilamino)piperidin-1-il)(5-metil-6-((2R,6S)-6-(p-tolilo)tetrahidro-2H-piran-2-il)metilamino)pirimidin-4-il)methanona citrato

Singularidad: 2-(Tetrahidro-2H-piran-3-il)-1-piperidinona es única debido a su configuración estructural específica, que le confiere propiedades químicas y biológicas distintas. Esta singularidad la hace valiosa para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos .

Comparación Con Compuestos Similares

- Piperidin-4-yl(tetrahydro-2H-pyran-4-yl)methanone

- Piperidin-3-ylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride

- (4-((3R,4R)-3-methoxytetrahydro-pyran-4-ylamino)piperidin-1-yl)(5-methyl-6-((2R,6S)-6-(p-tolyl)tetrahydro-2H-pyran-2-yl)methylamino)pyrimidin-4-yl)methanone citrate

Uniqueness: Piperidin-2-yl(tetrahydro-2H-pyran-3-yl)methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Propiedades

Fórmula molecular |

C11H19NO2 |

|---|---|

Peso molecular |

197.27 g/mol |

Nombre IUPAC |

oxan-3-yl(piperidin-2-yl)methanone |

InChI |

InChI=1S/C11H19NO2/c13-11(9-4-3-7-14-8-9)10-5-1-2-6-12-10/h9-10,12H,1-8H2 |

Clave InChI |

JKQTUNSRTSWKEB-UHFFFAOYSA-N |

SMILES canónico |

C1CCNC(C1)C(=O)C2CCCOC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B11783168.png)

![2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11783178.png)

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11783181.png)

![7-Bromo-4-methoxyfuro[3,2-c]pyridine](/img/structure/B11783184.png)